molecular formula C17H19N3O2 B2815096 1-{4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl}prop-2-en-1-one CAS No. 2094749-78-5

1-{4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl}prop-2-en-1-one

Cat. No.: B2815096
CAS No.: 2094749-78-5
M. Wt: 297.358
InChI Key: RVDJCJZPMQLUOK-UHFFFAOYSA-N
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Description

1-{4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl}prop-2-en-1-one is a complex organic compound featuring an oxazole ring, a piperazine ring, and a propenone moiety

Preparation Methods

The synthesis of 1-{4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperazine ring: This step involves the nucleophilic substitution reaction where the oxazole derivative reacts with piperazine.

    Introduction of the propenone moiety: This is usually done via a condensation reaction involving an aldehyde and a ketone in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-{4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions vary based on the specific reaction pathway but often include derivatives with modified functional groups.

Scientific Research Applications

1-{4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl}prop-2-en-1-one has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl}prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The oxazole and piperazine rings allow for binding to specific sites, potentially inhibiting or activating biological pathways. The propenone moiety may also play a role in the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar compounds to 1-{4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl}prop-2-en-1-one include:

Compared to these compounds, this compound is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-[4-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-17(21)20-10-8-19(9-11-20)13-16-18-12-15(22-16)14-6-4-3-5-7-14/h2-7,12H,1,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDJCJZPMQLUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)CC2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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